molecular formula C17H16N4O B12899602 N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide CAS No. 89221-18-1

N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide

Cat. No.: B12899602
CAS No.: 89221-18-1
M. Wt: 292.33 g/mol
InChI Key: GZQLAUJQXFQJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide is a benzamide derivative featuring a 1,2,3-triazole ring substituted with an ethyl group at the N1 position, linked to a para-substituted phenyl ring. Its synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a standard method for triazole formation, as observed in analogous compounds .

Properties

CAS No.

89221-18-1

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-[4-(1-ethyltriazol-4-yl)phenyl]benzamide

InChI

InChI=1S/C17H16N4O/c1-2-21-12-16(19-20-21)13-8-10-15(11-9-13)18-17(22)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,22)

InChI Key

GZQLAUJQXFQJKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the 1-Ethyl-1H-1,2,3-triazole Moiety

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction. The general procedure involves:

  • Reacting an organic azide with an alkyne bearing an ethyl substituent.
  • Using copper sulfate and sodium ascorbate as the catalytic system in a mixed solvent system (e.g., water and tert-butanol).
  • Stirring the reaction mixture at room temperature for approximately 18 hours in the dark to prevent copper oxidation.

This method yields the 1-ethyl-1H-1,2,3-triazole ring attached to a phenyl group with high regioselectivity at the 4-position of the triazole ring.

Preparation of the Phenyl-Substituted Intermediate

The phenyl ring bearing the triazole substituent is prepared by:

  • Starting from 4-aminophenyl derivatives or 4-halophenyl precursors.
  • Introducing the alkyne or azide functionality necessary for the CuAAC reaction.
  • Protecting groups such as Boc (tert-butoxycarbonyl) may be used to protect amine functionalities during intermediate steps.
  • Removal of protecting groups under acidic conditions to liberate free amines for further functionalization.

Formation of the Benzamide Linkage

The final step involves coupling the triazole-substituted aniline intermediate with benzoyl chloride or other acyl chlorides to form the benzamide bond:

  • The reaction is typically carried out in anhydrous dichloromethane or acetonitrile.
  • A base such as triethylamine or DIEA (N,N-diisopropylethylamine) is used to scavenge the hydrochloric acid generated.
  • The reaction is performed at low temperature (0°C to room temperature) to control the rate and minimize side reactions.
  • The product is purified by flash column chromatography on silica gel to afford the pure N-(4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide.

Representative Synthetic Scheme

Step Reactants Conditions Product
1 4-Aminophenyl derivative + propargyl or azide precursor CuSO4, sodium ascorbate, H2O/t-BuOH, rt, 18 h 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)aniline intermediate
2 Intermediate + benzoyl chloride CH2Cl2, Et3N, 0°C to rt This compound

Research Findings and Optimization

  • The CuAAC reaction is highly efficient, providing regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring with yields typically above 70%.
  • Protecting group strategies (e.g., Boc protection) are crucial for selective functionalization and to prevent side reactions during multi-step synthesis.
  • The acylation step to form the benzamide is sensitive to moisture and requires anhydrous conditions for optimal yield.
  • Purification by silica gel chromatography is effective in isolating the target compound with high purity.

Data Table: Summary of Key Reaction Parameters

Reaction Step Catalyst/Reagent Solvent Temperature Time Yield (%) Notes
CuAAC cycloaddition CuSO4, sodium ascorbate H2O/t-BuOH (1:1) Room temp 18 h 70-85 Regioselective 1,4-disubstituted triazole
Boc deprotection (if used) Acid (e.g., TFA) DCM or MeOH Room temp 1-2 h >90 Removes Boc protecting group
Acylation (benzamide formation) Benzoyl chloride, Et3N CH2Cl2 0°C to RT 2-4 h 60-80 Anhydrous conditions required

Chemical Reactions Analysis

Amidation for Benzamide Attachment

The benzamide group is introduced via coupling reactions between the triazole intermediate and benzoyl chloride derivatives.

Example :

  • Substituent Tolerance : Electron-withdrawing (e.g., -CF₃) and electron-donating (e.g., -OCH₃) groups on the benzamide are well-tolerated .

  • Conditions : Reactions typically use POCl₃/pyridine or DMF as solvent at 60–80°C .

Reaction Scheme :
Triazole intermediate+Benzoyl chloridePOCl3/pyridineN-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide\text{Triazole intermediate} + \text{Benzoyl chloride} \xrightarrow{\text{POCl}_3/\text{pyridine}} \text{this compound}

Functionalization of the Triazole Ring

The 1,2,3-triazole moiety participates in:

  • N-Alkylation : Reacts with alkyl halides (e.g., phenethyl bromide) to form quaternary ammonium salts .

  • Electrophilic Substitution : Halogenation (Cl₂, Br₂) occurs at the C5 position under acidic conditions .

  • Oxidation : Triazoles are resistant to oxidation, but prolonged exposure to H₂O₂/Fe³⁺ may degrade the ring .

Key Reactivity Table :

Reaction TypeReagent/ConditionsProductYield (%)
N-AlkylationPhenethyl bromide, K₂CO₃, DMFN-Phenethyl-triazole derivative72
HalogenationBr₂, H₂SO₄, 0°C5-Bromo-triazole derivative68

Hydrolysis of the Benzamide Group

Under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the benzamide hydrolyzes to form carboxylic acids .

Example :
This compoundHCl (conc.)4(1Ethyl1H1,2,3triazol4yl)benzoicacid\text{this compound} \xrightarrow{\text{HCl (conc.)}} 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)benzoic acid

Kinetic Data :

ConditionTemperature (°C)Half-Life (h)
6M HCl1002.5
2M NaOH804.1

Interactions with Biological Targets

While not strictly chemical reactions, the compound’s triazole and benzamide groups enable non-covalent interactions:

  • Hydrogen Bonding : Triazole N atoms bind to enzyme active sites (e.g., HDACs) .

  • π-Stacking : The benzamide aromatic ring interacts with hydrophobic pockets in proteins .

TargetIC₅₀ (µM)Assay Type
HDAC (Histone Deacetylase)8.7 ± 0.3Fluorescence
NLRP3 Inflammasome1.4ELISA

Stability Under Physiological Conditions

  • pH Stability : Stable at pH 4–9 (24 h, 37°C) .

  • Thermal Stability : Decomposes above 200°C (DSC analysis).

Scientific Research Applications

ETPB finds applications in:

    Medicine: Its potential as a carbonic anhydrase-II inhibitor makes it relevant for drug development.

    Chemistry: ETPB’s unique structure inspires new synthetic methodologies.

    Industry: It may serve as a building block for agrochemicals, dyes, and corrosion inhibitors.

Mechanism of Action

ETPB likely exerts its effects by directly binding to active site residues of carbonic anhydrase-II. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural Analogues with Alkoxy/Polyether Chains

Several benzamide-triazole hybrids differ in substituents on the phenyl ring. For example:

  • N-(4-(1H-1,2,3-triazol-4-yl)phenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide (): Incorporates a piperidine-ethoxy group, enhancing solubility via the basic amine. This contrasts with the ethyl-triazole group in the target compound, which may reduce polarity .

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent Key Feature
Target Compound 1-Ethyl-1H-1,2,3-triazol-4-yl Moderate polarity, compact structure
N-(4-(1H-triazol-4-yl)phenyl)benzamide* Piperidine-ethoxy Enhanced solubility (basic amine)
Alkoxy-chain derivatives () Butoxy, pentyloxy, hexyloxy High lipophilicity

*From .

Analogues with Heterocyclic Modifications

  • N-ethyl-4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzamide (): Replaces the phenyl group with an indazole moiety. The indazole’s aromaticity and hydrogen-bonding capacity may enhance target binding compared to the simpler ethyl-triazole group .
  • Benzo[d]thiazole derivatives (): Feature thiazole rings fused to benzene, introducing electron-withdrawing effects. These compounds often target kinases but may exhibit different pharmacokinetic profiles due to higher molecular weights .

Table 2: Heterocyclic Modifications and Implications

Compound Heterocycle Molecular Weight (g/mol) Potential Impact
Target Compound 1,2,3-Triazole ~308 (estimated) Balanced polarity and size
Indazole-triazole derivative () Indazole + triazole ~375 (estimated) Improved binding via indazole
Benzo[d]thiazole derivatives () Benzo[d]thiazole ~600–700 Increased steric bulk, kinase affinity

Analogues with Extended Acyl/Substituted Groups

  • N-(4-(3-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)benzamide (): Contains an acryloyl linker and bromophenyl group, which may enhance covalent binding to targets or alter electronic properties.
  • LS-TF-4P (): A carbohydrate-small molecule hybrid with a tetrahydro-2H-pyran ring. This modification drastically increases hydrophilicity and may target IL-6 signaling pathways, unlike the non-glycosylated target compound .

Biological Activity

N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • Molecular Formula: C15_{15}H16_{16}N4_{4}
  • Molecular Weight: 268.32 g/mol
  • CAS Number: 1126635-77-5

The triazole ring is a significant feature that contributes to the compound's biological activity. Triazoles are known for their diverse pharmacological effects, including antifungal, antibacterial, and anticancer properties.

The mechanism of action of this compound primarily involves its interaction with various biological targets:

  • Histone Deacetylase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit selective inhibition of histone deacetylase (HDAC), particularly HDAC3. This inhibition can lead to altered gene expression profiles associated with cancer progression .
  • Anticancer Activity : The compound has shown promise in inhibiting cell growth in various cancer cell lines. For example, it was observed that triazole derivatives can induce apoptosis in colon cancer cells by modulating the NF-kB signaling pathway .
  • Antimicrobial Properties : Some studies suggest that triazole derivatives can exhibit antimicrobial activity against a range of pathogens, potentially due to their ability to disrupt cellular processes in microorganisms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionSelective inhibition of HDAC3
AnticancerInduces apoptosis in HCT116 cells
AntimicrobialEffective against certain bacteria

Case Study 1: Anticancer Effects on HCT116 Cells

A study evaluated the effects of this compound on human colon cancer HCT116 cells. The compound was found to induce significant growth inhibition at concentrations above 10 µM. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells following treatment, indicating a potential mechanism through which this compound exerts its anticancer effects .

Case Study 2: HDAC3 Selectivity

In a comparative study involving various triazole derivatives, this compound was shown to selectively inhibit HDAC3 without significantly affecting other isozymes. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibitors .

Research Findings

Recent research has focused on optimizing the pharmacological profile of triazole-containing compounds. The findings suggest that modifications in the substituents on the triazole ring can enhance biological activity while maintaining selectivity for specific targets. For instance:

  • Substituent Variations : Changes in the ethyl group on the triazole ring have been linked to improved potency against cancer cell lines while reducing off-target effects .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of N-(4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenyl)benzamide derivatives?

  • Methodological Answer : The synthesis typically involves click chemistry for triazole ring formation, followed by acylation with substituted benzoyl chlorides. Key steps include:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively form the 1,2,3-triazole core.

Acylation reactions in dichloromethane or DMF with benzoyl chlorides to introduce the benzamide moiety.

Purification via column chromatography or recrystallization.
Example protocols are detailed in studies synthesizing analogous triazole-chalcone benzamides .

  • Table 1: Representative Reaction Conditions
StepReagents/ConditionsYield (%)Reference
Triazole formationCuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH, RT85–95
AcylationBenzoyl chloride, DCM, 0°C to RT87–92

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and triazole (C=N, ~1450 cm⁻¹) groups.
  • NMR Spectroscopy :
  • ¹H NMR : Signals for ethyl group (~1.4 ppm, triplet; ~4.3 ppm, quartet) and aromatic protons (7.0–8.5 ppm).
  • ¹³C NMR : Peaks for triazole carbons (~140–150 ppm) and benzamide carbonyl (~167 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺).
  • Elemental Analysis : Ensures purity (>95% C, H, N concordance) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural elucidation of benzamide derivatives?

  • Methodological Answer :
  • Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .
  • Validate hydrogen bonding and packing interactions via WinGX/ORTEP visualization .
  • Cross-check with spectroscopic data (NMR, IR) to resolve ambiguities in bond lengths/angles.
  • Example: A study resolved torsional mismatches in a triazole-benzamide analog by comparing SHELXL-refined coordinates with DFT-optimized geometries .

Q. What methodologies are recommended for analyzing the kinase inhibitory activity of this compound derivatives?

  • Methodological Answer :
  • Dose-response assays : Test compounds at 10 concentrations (e.g., 1 × 10⁻⁴–3 × 10⁻⁹ M) in triplicate.

  • IC₅₀ determination : Fit data to a sigmoidal curve (e.g., GraphPad Prism).

  • Selectivity profiling : Screen against kinase panels (e.g., tyrosine kinases, CDKs) to identify targets.

  • Mechanistic studies : Use molecular docking (AutoDock Vina) to predict binding modes to kinase ATP pockets .

    • Table 2: Representative Kinase Inhibition Data
DerivativeTarget KinaseIC₅₀ (nM)Reference
4aEGFR12.3 ± 1.2
4cCDK28.7 ± 0.9

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of triazole-containing benzamides?

  • Methodological Answer :
  • Substituent variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups on the benzamide or triazole-aryl rings.
  • Bioisosteric replacement : Replace the triazole with imidazole or tetrazole to assess potency changes.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs.
  • Example: A derivative with a 4-bromophenyl triazole showed 5-fold higher kinase inhibition than the parent compound due to enhanced hydrophobic interactions .

Q. What strategies resolve conflicting biological activity data across assay conditions?

  • Methodological Answer :
  • Standardize assay protocols : Fix variables like DMSO concentration (<0.5%) and incubation time.
  • Validate with orthogonal assays : Confirm cytotoxicity (MTT assay) and target engagement (SPR or ITC).
  • Statistical analysis : Apply ANOVA to assess inter-experimental variability.
  • Case study: Discrepancies in IC₅₀ values for a triazole-benzamide against P-gp were resolved by normalizing to ATPase activity controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.